molecular formula Na2O8P2Z B1594919 disodium;zirconium(4+);diphosphate CAS No. 28132-50-5

disodium;zirconium(4+);diphosphate

Cat. No.: B1594919
CAS No.: 28132-50-5
M. Wt: 327.15 g/mol
InChI Key: IDKVYWPRLQVKKC-UHFFFAOYSA-H
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Description

disodium;zirconium(4+);diphosphate is a chemical compound with the molecular formula H₃O₄P.Na.1/2Zr. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white powder that is insoluble in water and organic solvents, and it exhibits high thermal stability and resistance to acids and bases .

Preparation Methods

The preparation of phosphoric acid, sodium zirconium(4+) salt (2:2:1) can be achieved through several methods:

    Sol-Gel Method: This method involves dissolving zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in hydrochloric acid and slowly adding it to a mixture of hydrochloric acid and phosphoric acid.

    Hydrothermal Method: In this method, zirconium dioxide (ZrO₂) reacts with phosphoric acid (H₃PO₄) in a high-pressure autoclave at temperatures between 175-200°C and a steam pressure greater than 1 MPa.

    Direct Precipitation Method: This method involves reacting zirconyl chloride with hydrofluoric acid to form a zirconium complex, which then reacts with phosphoric acid to precipitate zirconium phosphate.

Chemical Reactions Analysis

disodium;zirconium(4+);diphosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, phosphoric acid, and hydrofluoric acid. The major products formed from these reactions are typically different forms of zirconium phosphates .

Scientific Research Applications

disodium;zirconium(4+);diphosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphoric acid, sodium zirconium(4+) salt (2:2:1) involves its ability to act as a solid acid catalyst. It provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The compound’s high thermal stability and resistance to acids and bases make it an effective catalyst in harsh reaction conditions .

Comparison with Similar Compounds

disodium;zirconium(4+);diphosphate can be compared with other similar compounds such as:

This compound is unique due to its specific composition and the balance of properties it offers, making it suitable for a wide range of applications.

Properties

IUPAC Name

disodium;zirconium(4+);diphosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Na.2H3O4P.Zr/c;;2*1-5(2,3)4;/h;;2*(H3,1,2,3,4);/q2*+1;;;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKVYWPRLQVKKC-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2O8P2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13765-95-2 (Parent)
Record name Phosphoric acid, sodium zirconium(4+) salt (2:2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028132505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70890814
Record name Phosphoric acid, sodium zirconium(4+) salt (2:2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28132-50-5
Record name Phosphoric acid, sodium zirconium(4+) salt (2:2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028132505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, sodium zirconium(4+) salt (2:2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, sodium zirconium(4+) salt (2:2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium zirconium bis(phosphate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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